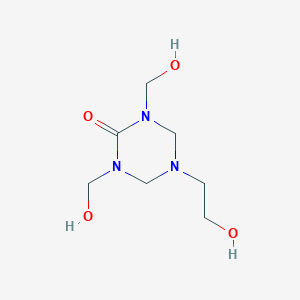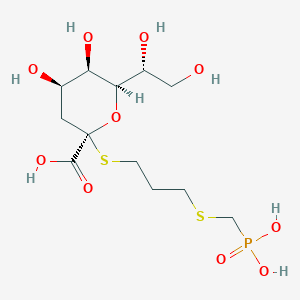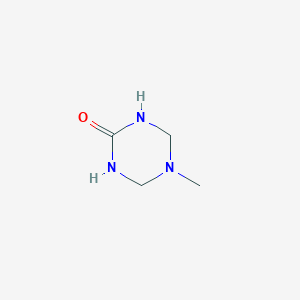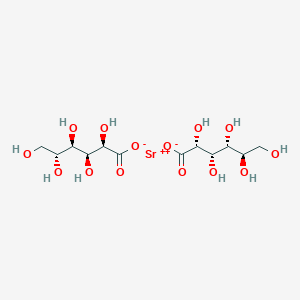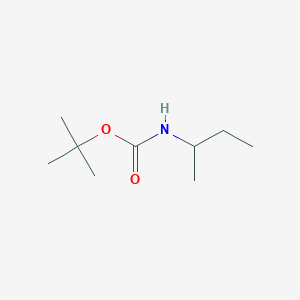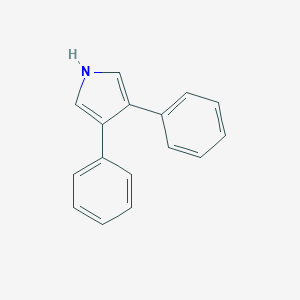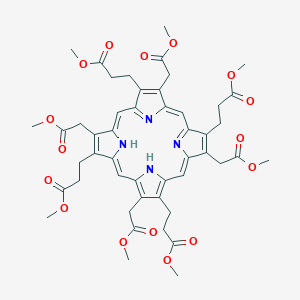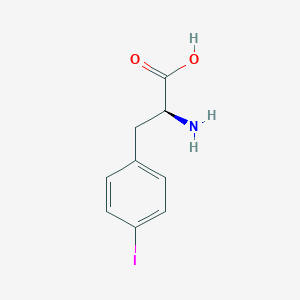![molecular formula C17H14N6O3 B157272 (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate CAS No. 131402-52-3](/img/structure/B157272.png)
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been of interest to researchers due to its potential applications in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of these enzymes could potentially lead to anti-inflammatory effects.
Efectos Bioquímicos Y Fisiológicos
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has been shown to have potential anti-inflammatory and antioxidant properties. It has also been shown to have inhibitory effects on certain enzymes, including COX-2 and LOX. Additionally, this compound has been shown to have potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate in lab experiments is its potential inhibitory effects on certain enzymes, which could make it a useful tool for studying enzyme function. However, one limitation of using this compound is its potential toxicity, which could limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate. One potential direction is to further investigate its potential anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases. Another potential direction is to study its potential neuroprotective effects, and its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could be done to investigate its potential inhibitory effects on other enzymes, and its potential use in drug discovery.
Métodos De Síntesis
The synthesis of (4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate involves several steps. The first step involves the reaction of 3-(bromomethyl)benzoic acid with 1H-imidazole to form 3-[(1H-imidazol-1-yl)methyl]benzoic acid. The second step involves the reaction of the resulting acid with (4-aminophenyl)hydrazine to form (4-aminophenyl)(3-[(1H-imidazol-1-yl)methyl]benzoyl)hydrazine. The final step involves the reaction of the resulting hydrazine with ethyl chloroformate to form the desired compound.
Aplicaciones Científicas De Investigación
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate has potential applications in scientific research, particularly in the fields of biochemistry and physiology. This compound has been shown to have inhibitory effects on certain enzymes, which makes it a potential candidate for drug discovery. Additionally, this compound has been shown to have potential anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Propiedades
Número CAS |
131402-52-3 |
|---|---|
Nombre del producto |
(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate |
Fórmula molecular |
C17H14N6O3 |
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
(4-oxo-5H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-(imidazol-1-ylmethyl)benzoate |
InChI |
InChI=1S/C17H14N6O3/c24-16-14-7-21-23(15(14)19-9-20-16)11-26-17(25)13-3-1-2-12(6-13)8-22-5-4-18-10-22/h1-7,9-10H,8,11H2,(H,19,20,24) |
Clave InChI |
PXOBECGMJWUUOS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
SMILES |
C1=CC(=CC(=C1)C(=O)OCN2C3=C(C=N2)C(=O)NC=N3)CN4C=CN=C4 |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCN2C3=NC=NC(=O)C3=CN2)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



